molecular formula C16H16N2O B14366928 7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one CAS No. 90156-46-0

7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one

Cat. No.: B14366928
CAS No.: 90156-46-0
M. Wt: 252.31 g/mol
InChI Key: USNAAUWVRRRGBS-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with phenylacetyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound often employs high-purity reagents and stringent reaction conditions to ensure consistency and yield. The process is typically carried out in cleanroom environments to prevent contamination, and the final product undergoes rigorous quality control checks to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines.

Scientific Research Applications

7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological receptors and its potential therapeutic effects.

    Medicine: Research focuses on its anxiolytic and sedative properties, exploring its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its methyl and phenyl substitutions contribute to its unique binding affinity and efficacy at GABA receptors, differentiating it from other benzodiazepines.

Properties

CAS No.

90156-46-0

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one

InChI

InChI=1S/C16H16N2O/c1-11-7-8-15-13(9-11)14(10-17-16(19)18-15)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H2,17,18,19)

InChI Key

USNAAUWVRRRGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)NCC2C3=CC=CC=C3

Origin of Product

United States

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